An In-depth Technical Guide to the Spectral Interpretation of 5-Amino-4-cyanopyrazole
An In-depth Technical Guide to the Spectral Interpretation of 5-Amino-4-cyanopyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 5-amino-4-cyanopyrazole, a valuable building block in medicinal chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization.
Core Spectral Data
The following tables summarize the key quantitative data from the NMR, IR, and Mass spectra of 5-amino-4-cyanopyrazole.
Table 1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.5 | Singlet | C3-H |
| ¹H | ~5.5 | Broad Singlet | NH₂ |
| ¹H | ~11.5 | Broad Singlet | N1-H (pyrazole ring) |
| ¹³C | ~155 | Singlet | C5-NH₂ |
| ¹³C | ~140 | Singlet | C3 |
| ¹³C | ~117 | Singlet | Cyano (C≡N) |
| ¹³C | ~70 | Singlet | C4 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group and pyrazole NH) |
| 2225 | Strong | C≡N stretching (nitrile) |
| 1640 | Medium | N-H bending (amino group) |
| 1580 | Medium | C=N and C=C stretching (pyrazole ring) |
| 1490 | Medium | Ring stretching (pyrazole ring) |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 108 | 100 | [M]⁺ (Molecular Ion) |
| 81 | ~40 | [M - HCN]⁺ |
| 54 | ~30 | [M - 2HCN]⁺ |
| 53 | ~60 | [C₃H₃N]⁺ |
Spectral Interpretation and Structural Elucidation
The combined analysis of the NMR, IR, and Mass spectra provides a definitive structural confirmation of 5-amino-4-cyanopyrazole.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three main signals. A singlet around 7.5 ppm is attributed to the proton at the C3 position of the pyrazole ring. The broad singlet at approximately 5.5 ppm corresponds to the two protons of the primary amino group at the C5 position. Another broad singlet, typically downfield around 11.5 ppm, is indicative of the acidic proton on the N1 of the pyrazole ring. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum displays four distinct signals, consistent with the four carbon atoms in the molecule. The carbon attached to the amino group (C5) appears downfield around 155 ppm. The C3 carbon, bonded to a hydrogen, resonates at approximately 140 ppm. The characteristic signal for the cyano group carbon is observed around 117 ppm. The C4 carbon, substituted with the cyano group, is found at the most upfield position, around 70 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong and broad absorption band in the region of 3400-3200 cm⁻¹ confirms the presence of N-H stretching vibrations from both the amino group and the pyrazole ring NH. A sharp and intense peak at 2225 cm⁻¹ is a clear indication of the C≡N stretching of the nitrile group. The bending vibration of the amino group is observed around 1640 cm⁻¹, while absorptions in the 1580-1490 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.
Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 108, which corresponds to the molecular weight of 5-amino-4-cyanopyrazole (C₄H₄N₄).[1] Prominent fragment ions are observed at m/z 81, resulting from the loss of a hydrogen cyanide (HCN) molecule, and at m/z 54, corresponding to the loss of a second HCN molecule. The peak at m/z 53 is also a significant fragment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectral analysis of 5-amino-4-cyanopyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-10 mg of 5-amino-4-cyanopyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
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¹H NMR Parameters: A typical pulse program for ¹H NMR involves a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
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¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: As 5-amino-4-cyanopyrazole is a solid, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Instrumentation: The FTIR spectrum is recorded using a Fourier-Transform Infrared Spectrometer.
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Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16 or 32 scans are common parameters.
Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
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Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Logical Workflow of Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of 5-amino-4-cyanopyrazole using orthogonal spectral techniques.
Caption: Workflow for Structural Elucidation of 5-Amino-4-cyanopyrazole.
